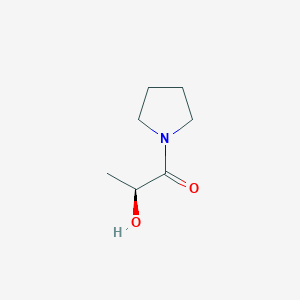

(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCGBSXTJWOEJD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453323 | |

| Record name | (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122151-38-6 | |

| Record name | (2S)-2-Hydroxy-1-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122151-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-hydroxy-1-(1-pyrrolidinyl)-1-propanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one basic properties

An in-depth analysis of public domain data reveals a significant scarcity of detailed experimental research and validated physicochemical properties for (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one . The compound is not widely cataloged, and most available information pertains to its corresponding alcohol, (S)-2-(pyrrolidin-1-yl)propan-1-ol, which serves as a logical precursor.

This guide provides a summary of the available computed data for analogous compounds, a proposed synthesis protocol based on the oxidation of its precursor alcohol, and an overview of the potential biological significance of the broader pyrrolidine amide chemical class.

Physicochemical Properties

No experimental quantitative data for this compound is available in peer-reviewed literature. The following table presents computed data for structurally similar compounds to provide an estimation of its properties.

| Property | Value (Analog Compound) | Compound | Source |

| Molecular Formula | C₇H₁₃NO₂ | (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | [1] |

| Molecular Weight | 143.18 g/mol | (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | [1] |

| XLogP3 | -0.4 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |

| Hydrogen Bond Donor Count | 1 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |

| Hydrogen Bond Acceptor Count | 2 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |

| Rotatable Bond Count | 2 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |

| Polar Surface Area | 40.5 Ų | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |

Note: The data presented are for analogous compounds and should be used as estimations only.

Experimental Protocols

A validated experimental protocol for the synthesis of this compound is not available in the cited literature. However, a plausible and logical synthetic route involves a two-step process:

-

Synthesis of the precursor, (S)-2-(pyrrolidin-1-yl)propan-1-ol.

-

Oxidation of the secondary alcohol to the target ketone.

Proposed Protocol: Synthesis of this compound

Step 1: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol

This protocol is adapted from established methods for the N-alkylation of (S)-alaninol.

-

Materials: (S)-Alaninol, 1,4-Dibromobutane, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

In a round-bottom flask, dissolve (S)-alaninol in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate to the solution, which acts as a base.

-

Add 1,4-dibromobutane dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (S)-2-(pyrrolidin-1-yl)propan-1-ol by flash column chromatography.

-

Step 2: Oxidation to this compound

This proposed step is based on standard oxidation procedures for secondary alcohols, such as the use of Dess-Martin periodinane, which is noted for oxidizing (S)-prolinol, a similar compound.[3]

-

Materials: Purified (S)-2-(pyrrolidin-1-yl)propan-1-ol, Dess-Martin Periodinane (DMP), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve the purified (S)-2-(pyrrolidin-1-yl)propan-1-ol in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add Dess-Martin periodinane portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude target compound, this compound.

-

Further purification can be achieved via column chromatography.

-

Visualization of Methodologies

The logical workflow for the proposed synthesis is outlined below.

References

- 1. (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one - CAS:151670-13-2 - 阿镁生物 [amaybio.com]

- 2. 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | C6H11NO2 | CID 6480485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

Technical Guide: (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one (CAS: 122151-38-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a chiral organic compound featuring a pyrrolidine ring and a hydroxypropyl group. Its primary significance in the pharmaceutical industry is as a known process-related impurity and potential degradant of the broad-spectrum antifungal agent, Posaconazole.[1][2][3] The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available chemical data, proposed synthesis, analytical methodologies, and potential biological relevance of this compound.

Chemical and Physical Properties

Limited experimental data for this compound is publicly available. The following table summarizes known identifiers and predicted physical properties.

| Property | Value | Source |

| CAS Number | 122151-38-6 | [2] |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| IUPAC Name | (2S)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |

| Synonyms | (2S)-1-Oxo-1-(1-pyrrolidinyl)-2-propanol, 1-[(2S)-2-hydroxy-1-oxopropyl]-Pyrrolidine, Posaconazole Impurity 115 | [2] |

| Boiling Point | 95-97 °C (at 1 Torr) (Predicted) | [2] |

| Density | 1.141±0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.65±0.20 (Predicted) | [2] |

| Appearance | Colorless to light yellow liquid (Predicted) | [2] |

Synthesis and Formation

A specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature. However, its structure suggests a plausible synthetic route originating from (S)-lactic acid and pyrrolidine. Furthermore, as a Posaconazole impurity, it may arise as a byproduct during the multi-step synthesis of the API.[2]

Proposed Synthetic Pathway

A likely laboratory-scale synthesis would involve the amidation of an activated form of (S)-lactic acid with pyrrolidine.

Formation as a Pharmaceutical Impurity

The synthesis of Posaconazole is a complex, multi-step process.[4] Impurities such as this compound can potentially form from the degradation of starting materials, intermediates, or side reactions under specific conditions. The exact stage of its formation in the Posaconazole synthesis is not publicly detailed but is crucial for process optimization and control.

Experimental Protocols

Proposed Synthesis Protocol

This protocol is a general procedure based on standard organic chemistry principles for amide bond formation.

-

Activation of (S)-Lactic Acid: To a solution of (S)-lactic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled to 0 °C, add a suitable activating agent (e.g., 1.1 equivalents of thionyl chloride or a carbodiimide coupling reagent like DCC with HOBt). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Amidation: Cool the mixture back to 0 °C and add pyrrolidine (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Analytical Methodology: Impurity Profiling

The detection and quantification of this compound in Posaconazole API would typically involve high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a mass spectrometer (MS).

Instrumentation:

-

UHPLC system with a diode array detector (DAD) or UV detector.

-

Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (General Example):

-

Column: A reverse-phase C18 column (e.g., YMC-Triart C18).[1]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 25-40 °C.

-

Detection: UV at a suitable wavelength (e.g., 260 nm for Posaconazole) and/or MS detection.[5]

Mass Spectrometry Parameters (ESI+):

-

Ionization Mode: Positive.

-

Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

-

Expected Ion: [M+H]⁺ at m/z 144.09.

Biological and Toxicological Significance

As a pharmaceutical impurity, the primary concern for this compound is its potential biological activity and toxicity. Regulatory guidelines require the identification and characterization of impurities present at levels of 0.10% or higher.[6]

While no specific toxicological data for this compound has been found, studies on other Posaconazole impurities have indicated potential risks, such as allergic reactions.[7] The pyrrolidinone chemical class, to which this compound is related, is known to exhibit a wide range of biological activities.[5] Therefore, it is essential to control the levels of this compound in Posaconazole and to have a well-characterized reference standard for toxicological evaluation if necessary. Posaconazole itself has been associated with hepatotoxicity in some patients.[8]

Conclusion

This compound is a significant compound in the context of pharmaceutical quality control, specifically as an impurity in the antifungal drug Posaconazole. While detailed experimental data is scarce, this guide provides a framework for its synthesis, analysis, and understanding of its relevance in drug development. Further research is needed to fully characterize its physical, chemical, and toxicological properties to ensure the continued safety and efficacy of Posaconazole-containing medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. veeprho.com [veeprho.com]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. lume.ufrgs.br [lume.ufrgs.br]

- 6. longdom.org [longdom.org]

- 7. CN108794457A - Posaconazole impurity and preparation method thereof - Google Patents [patents.google.com]

- 8. Posaconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Properties

(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one possesses a stereocenter at the C2 position of the propanone chain, leading to its (S)-enantiomer. The molecule integrates a five-membered saturated heterocyclic pyrrolidine ring, an amide linkage, and a ketone with a hydroxyl group on the alpha carbon.

Physicochemical Properties

Quantitative experimental data for the target molecule is not available. The following table summarizes computed properties for the closely related, achiral molecule, 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, which can serve as an approximation.[1]

| Property | Value (for 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one) | Data Source |

| Molecular Formula | C7H13NO2 | Calculated |

| Molecular Weight | 143.18 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| XLogP3 | -0.4 | Computed[1] |

| Hydrogen Bond Donor Count | 1 | Computed[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed[1] |

| Rotatable Bond Count | 2 | Computed[1] |

Proposed Synthesis

A plausible and efficient two-step synthesis for this compound is proposed, starting from commercially available (S)-lactic acid and pyrrolidine.

Experimental Protocols

This procedure is based on the direct amidation of carboxylic acids.

-

Materials: (S)-Lactic acid, Pyrrolidine, Titanium(IV) chloride (TiCl4), Pyridine, Diethyl ether, Anhydrous sodium sulfate.

-

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve (S)-lactic acid (1.0 eq) in anhydrous pyridine at room temperature.

-

Cool the solution to 0 °C and add TiCl4 (1.1 eq) dropwise.[2][3][4]

-

Add pyrrolidine (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 85 °C for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired amide.

-

Alternative Catalyst-Free Protocol: A solvent-free approach involves heating a mixture of (S)-lactic acid (1.0 eq) and pyrrolidine (1.2 eq) at a temperature sufficient to drive off water, typically 120-180 °C, often under a Dean-Stark apparatus.[5]

This protocol is based on the oxidation of secondary alcohols to ketones.

-

Materials: (S)-2-Hydroxy-N,N-(tetramethylene)propanamide, 2-Iodoxybenzoic acid (IBX), Dimethyl sulfoxide (DMSO), Ethyl acetate.

-

Protocol:

-

Suspend (S)-2-Hydroxy-N,N-(tetramethylene)propanamide (1.0 eq) in DMSO in a round-bottom flask.

-

Add IBX (1.5 eq) to the suspension at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Predicted Spectroscopic Data

While experimental spectra are unavailable, the following table outlines the expected characteristic signals based on the molecule's structure and data from analogous compounds.

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment |

| 1H NMR | ~ 4.5-5.0 ppm (q, 1H) | CH-OH |

| ~ 3.4-3.6 ppm (m, 4H) | N-CH2 (pyrrolidine) | |

| ~ 1.8-2.0 ppm (m, 4H) | CH2-CH2 (pyrrolidine) | |

| ~ 1.3-1.5 ppm (d, 3H) | CH3 | |

| 13C NMR | ~ 200-210 ppm | C=O |

| ~ 70-80 ppm | CH-OH | |

| ~ 45-50 ppm | N-CH2 (pyrrolidine) | |

| ~ 23-27 ppm | CH2-CH2 (pyrrolidine) | |

| ~ 20-25 ppm | CH3 | |

| IR Spectroscopy | 3400-3200 cm-1 (broad) | O-H stretch |

| ~ 1710 cm-1 (strong) | C=O stretch (ketone) | |

| ~ 1640 cm-1 (strong) | C=O stretch (amide) |

Potential Biological Significance

Specific biological activity for this compound has not been reported. However, the constituent chemical motifs suggest potential for biological relevance.

-

Pyrrolidine Scaffold: The pyrrolidine ring is a common feature in many natural products and pharmaceuticals, contributing to a wide range of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[6][7] Its saturated, non-planar structure allows for three-dimensional diversity, which is advantageous for binding to biological targets.[6]

-

Chiral α-Hydroxy Ketones: This functional group is a key structural element in numerous biologically active compounds.[8][9][10] They are found in antidepressants, inhibitors of amyloid-β protein production (relevant to Alzheimer's disease), and various antitumor antibiotics.[9] The chirality of the hydroxyl group is often crucial for stereospecific interactions with enzymes and receptors.[8]

Given the combination of these two pharmacologically important moieties, this compound represents a novel scaffold that could be explored for various therapeutic applications. Further research into its synthesis and biological evaluation is warranted to determine its potential as a lead compound in drug discovery.

Conclusion

This technical guide provides a detailed theoretical framework for the molecular structure, properties, and synthesis of this compound. While lacking direct experimental validation in the current literature, the proposed synthetic route is based on well-established and reliable chemical transformations. The analysis of its structural components suggests that this molecule may possess interesting biological properties, making it a worthy candidate for further investigation by researchers in medicinal chemistry and drug development. The information presented herein serves as a valuable starting point for such endeavors.

References

- 1. 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | C6H11NO2 | CID 6480485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 8. Chiral Aliphatic Hydroxy Compounds in Nature: a Review of Biological Functions and Practical Applications | Protein Engineering Group [loschmidt.chemi.muni.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the chiral compound (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one. Due to a lack of publicly available, experimentally derived spectral data for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable reference for compound identification, characterization, and quality control in a research and development setting.

The subject compound, with the chemical formula C₇H₁₃NO₂ and a molecular weight of 143.19, possesses a stereocenter, a hydroxyl group, and a pyrrolidine amide moiety. These structural features give rise to a distinct spectroscopic signature.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.2 - 4.4 | m | 1H | CH-OH |

| ~3.4 - 3.6 | t | 2H | N-CH₂ (pyrrolidine, α to C=O) |

| ~3.2 - 3.4 | t | 2H | N-CH₂ (pyrrolidine, α to C=O) |

| ~2.5 (variable) | br s | 1H | OH |

| ~1.8 - 2.0 | m | 4H | -CH₂-CH₂- (pyrrolidine) |

| ~1.2 - 1.3 | d | 3H | CH₃ |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (Amide) |

| ~65 - 70 | CH-OH |

| ~45 - 50 | N-CH₂ (pyrrolidine) |

| ~25 - 30 | -CH₂-CH₂- (pyrrolidine) |

| ~20 - 25 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the principal functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching |

| ~2850 - 3000 | C-H | Stretching |

| ~1640 (strong) | C=O (Amide) | Stretching |

| ~1450 | C-H | Bending |

| ~1100 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 143 | [M]⁺, Molecular ion |

| 125 | [M - H₂O]⁺ |

| 99 | [M - CH₃CHO]⁺ |

| 70 | Pyrrolidine fragment |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectral data for this compound are not available. However, standard methodologies for small organic molecules would be employed.

NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-20 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum should be acquired and subtracted.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. This can be done via direct infusion or through a coupled chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Visualizations

The logical workflow for the characterization of this compound is outlined below.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

The process of spectral analysis follows a defined pathway from sample preparation to data interpretation.

Caption: General Pathway for Spectroscopic Data Analysis.

An In-depth Technical Guide on the Solubility and Stability of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a chiral molecule of interest in medicinal chemistry and drug development. Understanding its solubility and stability is paramount for its effective use in research and formulation. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, based on the characteristics of its constituent functional groups. Furthermore, it offers detailed experimental protocols for determining its aqueous solubility and chemical stability, adhering to industry-standard methodologies.

Introduction

The pyrrolidine ring is a common scaffold in many biologically active compounds, often enhancing aqueous solubility and other desirable physicochemical properties.[1] The presence of a hydroxyl group and an amide linkage in this compound further influences its polarity and potential for hydrogen bonding, which are key determinants of its solubility and interaction with biological systems. This guide will explore these aspects in detail and provide actionable protocols for empirical determination of the compound's properties.

Predicted Physicochemical Properties and their Implications

Table 1: Predicted Physicochemical Properties of this compound and the Influence of its Functional Groups

| Property | Predicted Characteristic | Influence of Functional Groups | Implication for Drug Development |

| Aqueous Solubility | Likely to be moderate to high. | The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing interaction with water. The amide group also contributes to polarity.[1][2] | Favorable for formulation of aqueous-based dosage forms. May not require complex solubilization techniques. |

| LogP | Expected to be low. | The polar nature of the hydroxyl and amide groups, along with the pyrrolidine ring, suggests a preference for hydrophilic environments. | Good starting point for oral bioavailability, as moderate lipophilicity is often required for membrane permeation. |

| Stability | The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions. The chiral center could be prone to racemization under harsh conditions. | Amides are generally stable, but hydrolysis can be a degradation pathway.[3] | Requires careful consideration of pH and temperature in formulation and storage. |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility value, which is crucial for later-stage development.[4]

Kinetic Solubility Assay

This method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer. Precipitation is measured over a short period.[5][6][7]

3.1.1. Methodology

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).

-

Detection of Precipitation: Quantify the amount of precipitate using nephelometry (light scattering) or by analyzing the supernatant concentration via UV-Vis spectroscopy or LC-MS after filtration or centrifugation.[5][6]

Workflow for Kinetic Solubility Assay

Caption: Workflow for the kinetic solubility assay.

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound in a specific solvent, where the solid form of the compound is in equilibrium with the dissolved form.[8][9]

3.2.1. Methodology

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Shake or stir the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[10]

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for the thermodynamic solubility assay.

Experimental Protocols for Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) provides guidelines for these studies.[11][12][13]

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in developing stability-indicating analytical methods and understanding the degradation pathways.

4.1.1. Methodology

-

Stress Conditions: Expose solutions of this compound to various stress conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize significant degradation products using mass spectrometry (MS).

ICH Stability Studies

Long-term and accelerated stability studies are performed to determine the shelf-life of the drug substance.[14][15]

4.2.1. Methodology

-

Sample Storage: Store samples of this compound in controlled environment chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Parameters to be Tested:

-

Appearance

-

Assay

-

Degradation products

-

Chiral purity

-

Logical Flow for ICH Stability Testing

Caption: Logical flow for ICH-compliant stability testing.

Conclusion

While specific experimental data for this compound is not currently available, a thorough understanding of its structural components allows for informed predictions regarding its solubility and stability. The pyrrolidine moiety and hydroxyl group are expected to confer good aqueous solubility. The amide bond represents a potential site for hydrolytic degradation, which must be evaluated. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these critical parameters, thereby facilitating the progression of this compound through the drug discovery and development pipeline.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. Khan Academy [khanacademy.org]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

- 11. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one material safety data sheet (MSDS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, a key intermediate in pharmaceutical synthesis. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

This compound is a chiral building block recognized for its role in the synthesis of various active pharmaceutical ingredients. Below is a summary of its key identifiers and physical characteristics.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 122151-38-6 |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 95-97 °C at 1 Torr |

| Density | 1.141 g/cm³ (Predicted) |

| Flash Point | 124.651 °C |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as an irritant. Below are the GHS hazard and precautionary statements.

| GHS Classification | |

| Pictogram | |

| GHS07 - Exclamation Mark | |

| Signal Word | Warning |

| Hazard Statements | H315 - Causes skin irritation.[1] H319 - Causes serious eye irritation.[1] |

| Precautionary Statements | P264 - Wash skin thoroughly after handling. P280 - Wear protective gloves/protective clothing/eye protection/face protection. P302+P352 - IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313 - If skin irritation occurs: Get medical advice/attention.[1] P337+P313 - If eye irritation persists: Get medical advice/attention.[1] P362+P364 - Take off contaminated clothing and wash it before reuse.[1] |

First-Aid Measures

In case of exposure, the following first-aid measures should be taken. It is crucial to have access to a safety shower and eyewash station when handling this compound.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling, Storage, and Personal Protective Equipment

Safe handling and storage are paramount to minimizing risk. The following protocols are recommended.

Handling and Storage Workflow

Caption: A workflow diagram illustrating the key steps for safe handling, storage, and disposal.

Recommended Personal Protective Equipment (PPE)

| PPE Category | Recommendation |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Reactivity and Stability

Detailed reactivity data for this compound is limited. However, based on its chemical structure, the following general reactivity profile can be anticipated.

| Reactivity Information | |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Heat, flames, sparks, and direct sunlight. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, and nitrogen oxides may be formed during combustion. |

Logical Relationship of Hazards and Protective Measures

Caption: A diagram showing the relationship between identified hazards, the corresponding protective equipment, and first-aid responses.

Experimental Protocols

Currently, specific experimental protocols for the safety and toxicological assessment of this compound are not publicly available. Standard OECD guidelines for testing chemicals would be the recommended starting point for any in-house safety evaluation. These would include, but are not limited to:

-

Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425.

-

Acute Dermal Toxicity: OECD Test Guideline 402.

-

Acute Inhalation Toxicity: OECD Test Guideline 403.

-

Skin Irritation/Corrosion: OECD Test Guideline 404.

-

Eye Irritation/Corrosion: OECD Test Guideline 405.

Researchers should consult these guidelines and adapt them for the specific properties of the compound under the supervision of a qualified safety professional.

Toxicological and Ecological Information

As of the date of this document, there is no specific toxicological or ecological data available for this compound in the public domain. Due to the lack of data, this compound should not be released into the environment. All waste material should be handled as hazardous and disposed of through a licensed waste disposal company. The potential for bioaccumulation and long-term ecological effects is unknown.

Disclaimer: This document is intended as a guide and is based on the best available information at the time of writing. It is the responsibility of the user to conduct their own risk assessment and to ensure that all activities are carried out in a safe manner. Always consult the most up-to-date safety information from the supplier and adhere to all applicable local, state, and federal regulations.

References

(2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol synthesis precursors.

An In-depth Technical Guide to the Synthesis Precursors of (2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol

Introduction

(2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol is a chiral organic compound featuring a pyrrolidine ring linked to a propanol backbone, with a ketone at position 1 and a hydroxyl group at position 2. Its chemical formula is C₇H₁₃NO₂ and it has an average mass of 143.186 g/mol .[1] This molecule, and others in the chiral pyrrolidine class, are significant building blocks in medicinal chemistry and drug development.[2][3] The defined stereochemistry at the C2 position is often crucial for imparting pharmacological activity and selectivity in more complex active pharmaceutical ingredients (APIs).[2][3] Consequently, stereoselective synthesis methods are of paramount importance.

This guide provides a detailed overview of the primary synthetic precursors and methodologies for obtaining (2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol, targeting researchers and professionals in drug development.

Core Synthetic Strategies and Precursors

The synthesis of (2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol can be approached through several strategic pathways, primarily differing in the selection of the initial chiral precursor. The two main strategies involve either constructing the pyrrolidine ring onto a chiral backbone or coupling pyrrolidine with a chiral acid derivative.

-

Strategy 1: Ring Formation from a Chiral Acyclic Precursor. This approach begins with a readily available, enantiomerically pure acyclic molecule containing the required propanol stereocenter. (S)-Alanine is an ideal and cost-effective starting material for this purpose.[3]

-

Strategy 2: Amide Coupling with a Chiral Acid. This strategy involves the formation of an amide bond between pyrrolidine and a chiral 2-hydroxypropanoic acid derivative. This method leverages a different set of readily available chiral precursors.

Strategy 1: Synthesis from (S)-Alanine

This pathway is a robust, two-step process that first establishes the chiral amino alcohol intermediate, which is then cyclized to form the pyrrolidine ring. A final oxidation step would be required to yield the target ketone.

Logical Workflow

The synthesis begins with the reduction of the carboxylic acid group of (S)-alanine to a primary alcohol, yielding (S)-alaninol. The subsequent step is a dialkylation of the primary amine with 1,4-dibromobutane to construct the pyrrolidine ring, resulting in the intermediate (S)-2-(pyrrolidin-1-yl)propan-1-ol.

Caption: Workflow for the synthesis of the target molecule from (S)-Alanine.

Experimental Protocol

Step 1: Synthesis of (S)-Alaninol from (S)-Alanine [3]

-

Setup: Charge a 100 L glass-lined reactor with (S)-alanine (1.0 kg, 11.22 mol) and anhydrous tetrahydrofuran (THF) (20 L) under a nitrogen atmosphere.

-

Reduction: Cool the suspension to 0-5°C. Slowly add sodium borohydride (NaBH₄) (0.85 kg, 22.44 mol) portion-wise, maintaining the temperature below 10°C.

-

Iodine Addition: Prepare a solution of iodine (I₂) (2.85 kg, 11.22 mol) in anhydrous THF (10 L). Add this solution dropwise to the reactor over 4-5 hours, keeping the internal temperature between 0-5°C.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Cool the mixture to 0-5°C and slowly quench the reaction by adding methanol (5 L), followed by a 2M aqueous HCl solution until the pH is acidic (pH 1-2).

-

Work-up: Stir the mixture for 1 hour, then adjust the pH to basic (pH 12-13) with a 2M aqueous NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 5 L).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude (S)-alaninol.

Step 2: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol [2][3]

-

Setup: In a suitable reactor or round-bottom flask, charge the crude (S)-alaninol from the previous step, potassium carbonate (K₂CO₃), and acetonitrile.[3]

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring.[3]

-

Alkylation: Slowly add 1,4-dibromobutane to the refluxing mixture over 2-3 hours.[3]

-

Reaction Monitoring: Maintain the reaction at reflux for approximately 24 hours, monitoring progress by GC-MS.[3]

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.[2]

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.[2]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography.[2]

Data Summary: Synthesis from (S)-Alanine

| Parameter | Step 1: Reduction of (S)-Alanine[3] | Step 2: N-Alkylation of (S)-Alaninol[3] |

| Primary Reactant | (S)-Alanine | (S)-Alaninol |

| Key Reagents | Sodium borohydride (NaBH₄), Iodine (I₂) | 1,4-dibromobutane, Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Acetonitrile |

| Temperature | 0-5°C (addition), then RT | Reflux (approx. 80-82°C) |

| Reaction Time | 12-16 hours | 24 hours |

| Typical Yield | High (scale-dependent) | High (scale-dependent) |

Strategy 2: Synthesis via Amide Coupling

This approach directly forms the amide bond of the target molecule by coupling pyrrolidine with a suitable derivative of (S)-lactic acid ((S)-2-hydroxypropanoic acid). This method relies on standard peptide coupling chemistry.

Logical Workflow

The synthesis involves activating the carboxylic acid of (S)-2-hydroxypropanoic acid, often after protecting the hydroxyl group to prevent side reactions. The activated acid is then reacted with pyrrolidine in a nucleophilic acyl substitution reaction to form the final amide product.

Caption: Workflow for synthesis via amide coupling of pyrrolidine and a lactic acid derivative.

Experimental Protocol (General)

-

Hydroxyl Protection (Optional but Recommended): Protect the hydroxyl group of (S)-2-hydroxypropanoic acid with a suitable protecting group (e.g., TBDMS, Benzyl ether) using standard literature procedures.

-

Acid Activation: Dissolve the protected acid in an anhydrous aprotic solvent (e.g., dichloromethane, THF). Add a coupling agent (e.g., DCC, EDC/HOBt) or convert it to an acyl chloride using thionyl chloride or oxalyl chloride.[4] The reaction is typically run at 0°C and then warmed to room temperature.

-

Amide Formation: In a separate flask, dissolve pyrrolidine and a non-nucleophilic base (e.g., triethylamine, DIPEA) in an anhydrous aprotic solvent. Cool this solution to 0°C.

-

Coupling: Slowly add the activated acid solution to the pyrrolidine solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

-

Deprotection: Remove the hydroxyl protecting group under appropriate conditions (e.g., TBAF for silyl ethers, hydrogenolysis for benzyl ethers) to yield the final product.

Data Summary: Amide Coupling

| Parameter | General Protocol |

| Precursors | Pyrrolidine, (S)-2-hydroxypropanoic acid (or derivative) |

| Key Reagents | Coupling Agents (e.g., EDC, DCC, SOCl₂), Base (e.g., TEA, DIPEA) |

| Solvent | Anhydrous Aprotic Solvents (e.g., DCM, THF) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-24 hours (highly variable) |

| Typical Yield | Good to Excellent (substrate dependent) |

Conclusion

The synthesis of (2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol is readily achievable through well-established synthetic organic chemistry methodologies. The choice of precursors is a critical decision based on factors such as cost, availability, scalability, and the desired control over stereochemistry. Starting from inexpensive chiral precursors like (S)-alanine provides a robust and scalable route to a key intermediate, while amide coupling strategies offer a more direct but potentially higher-cost approach to the final product. The protocols and data presented herein offer a comprehensive guide for researchers to select and implement the most suitable synthetic strategy for their specific needs in the development of novel therapeutics.

References

- 1. 1-Oxo-1-(1-pyrrolidinyl)-2-propanol | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in the Discovery of Novel Medicinal Compounds

An In-depth Technical Guide for Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active agents.[1][2] Its non-planar, flexible conformation allows for the precise three-dimensional positioning of substituents, enabling effective interaction with a wide variety of biological targets.[1][3] This structural versatility has led to the development of pyrrolidine-containing drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][4]

This technical guide provides a comprehensive overview of the discovery of novel pyrrolidine-based compounds, focusing on their diverse biological activities, supported by quantitative data. It offers detailed experimental protocols for their synthesis and evaluation, and visualizes key signaling pathways and experimental workflows to support ongoing research and development efforts.

Diverse Biological Activities & Quantitative Data

Pyrrolidine-based compounds demonstrate a remarkable breadth of pharmacological activities by targeting various enzymes, receptors, and signaling pathways.[2][5] This versatility has spurred their investigation in numerous therapeutic areas.[4]

A significant number of pyrrolidine derivatives have been synthesized and evaluated as potential anticancer agents.[2] These compounds exert their effects through mechanisms such as kinase inhibition, apoptosis induction, and targeting of cell signaling pathways.[2][6]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrrolidine-Carboxamides | A-549, MCF-7, HT-29 | Mean IC₅₀ = 0.90 µM (Comp. 7g) | [7] |

| Pyrrolidine-Carboxamides | EGFR | 87 - 107 nM | [7] |

| Pyrrolidine-Carboxamides | CDK2 | 15 - 31 nM | [7] |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 µM | [2] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT-29 | 0.39 - 0.92 µM | [2] |

| Mesitylene-based Spirooxindoles | A549 | 1.2 µM (Comp. 5f) | [8] |

| Pyrrolidine Chalcones | MCF-7 | 25-30 µg/mL | [2][9] |

| Pyrrolidine Chalcones | MDA-MB-468 | 25 µg/mL | [2][9] |

| (S)-Pyrrolidines | CXCR4 Receptor | 79 nM (Comp. 51a) |[3] |

Certain pyrrolidine-carboxamide derivatives have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins in cancer progression.

Pyrrolidine derivatives have been investigated as inhibitors of key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase, which is a critical strategy for managing type 2 diabetes.[1][10]

Table 2: Antidiabetic Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrrolidine-Based Chalcones | α-Amylase | 14.61 ± 0.12 µM (Comp. 3) | [10][11] |

| Pyrrolidine-Based Chalcones | α-Glucosidase | 25.38 ± 2.09 µM (Comp. 3) | [10][11] |

| Rhodanine-substituted Spirooxindole Pyrrolidines | α-Amylase | 1.57 ± 0.10 µg/mL (Comp. 42f) | [4][12] |

| Pyrrolidine Sulfonamides | DPP-IV | 11.32 ± 1.59 µM (Comp. 23d) | [4][12] |

| Polyhydroxylated Pyrrolidines | α-Glucosidase (AG) | Potent Inhibition | [3] |

| Polyhydroxylated Pyrrolidines | Aldose Reductase (ALR2) | 57% Inhibition (Comp. 29) |[4] |

The mechanism involves delaying carbohydrate breakdown in the small intestine, which reduces the rate of glucose absorption.[1]

The pyrrolidine scaffold is a key feature in compounds with potent antiviral and antibacterial properties.[2][13] These derivatives often act by inhibiting essential microbial enzymes or disrupting viral replication processes.[2][14]

Table 3: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target/Organism | Activity (IC₅₀ / Ki) | Reference |

|---|---|---|---|

| Pyrrolidine Dithiocarbamate (PDTC) | Human Rhinovirus (HRV) | Potent Inhibition | [14] |

| Spiro[pyrrolidine-2,2'-adamantanes] | Influenza A Virus | Active | [15] |

| Telaprevir | Hepatitis C Virus (HCV) NS3/4A Protease | Antiviral Drug | [13] |

| Ombitasvir | Hepatitis C Virus (HCV) NS5A Protein | Antiviral Drug | [13] |

| 1,2,4-Oxadiazole Pyrrolidines | E. coli DNA Gyrase | 120 ± 10 nM (Comp. 22c) | [4][12] |

| Pyrrolidine Chalcones | Staphylococcus aureus | MIC = 0.025 µg/ml (Comps. 3BP, 3CP, 3DP) | [9] |

| Pyrrolidine Chalcones | E. faecalis | MIC = 0.025 µg/ml (Comps. 3AP, 3IP) |[9] |

Synthesis and Experimental Protocols

The synthesis of novel pyrrolidine derivatives is fundamental to exploring their therapeutic potential. Common strategies include [3+2] dipolar cycloadditions and multicomponent reactions.[16][17]

A prevalent method for constructing the pyrrolidine skeleton is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Synthesis of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one from (S)-alanine

Abstract

This application note details a robust and stereoretentive multi-step synthesis of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, a valuable chiral building block in medicinal chemistry, starting from the readily available and inexpensive amino acid, (S)-alanine. The synthetic strategy involves a four-step sequence: (1) N-protection of (S)-alanine using di-tert-butyl dicarbonate (Boc₂O), (2) amide coupling of the N-Boc-(S)-alanine with pyrrolidine facilitated by a carbodiimide coupling agent, (3) deprotection of the Boc group under acidic conditions, and (4) conversion of the resulting primary amine to a hydroxyl group via diazotization. This protocol provides detailed experimental procedures, characterization data, and a comprehensive workflow for researchers in drug development and organic synthesis.

Introduction

Chiral α-hydroxy amides are important structural motifs found in a variety of biologically active compounds and serve as versatile intermediates in the synthesis of complex pharmaceuticals. The target molecule, this compound, incorporates both a chiral secondary alcohol and a pyrrolidine amide, making it a desirable synthon for further chemical elaboration. This protocol outlines a reliable method to synthesize this compound with high enantiomeric purity, starting from the natural amino acid (S)-alanine. The chosen synthetic route is designed to be accessible in a standard organic synthesis laboratory, employing common reagents and techniques.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of N-Boc-(S)-alanine

Materials:

-

(S)-Alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve (S)-alanine (5.00 g, 56.1 mmol) in a solution of NaOH (2.47 g, 61.7 mmol) in 50 mL of water.

-

To this solution, add 50 mL of dioxane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of Boc₂O (13.5 g, 61.7 mmol) in 25 mL of dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with 30 mL of ethyl acetate.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-alanine as a white solid.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| N-Boc-(S)-alanine | C₈H₁₅NO₄ | 189.21 | 10.61 | 10.1 | 95 |

Step 2: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-1-(pyrrolidin-1-yl)propan-1-one

Materials:

-

N-Boc-(S)-alanine

-

Pyrrolidine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-(S)-alanine (10.0 g, 52.8 mmol) in 100 mL of anhydrous DCM in a 500 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add HOBt (7.8 g, 58.1 mmol) and EDC·HCl (11.1 g, 58.1 mmol).

-

Stir the mixture at 0 °C for 20 minutes.

-

Add pyrrolidine (4.1 mL, 58.1 mmol) followed by the dropwise addition of DIPEA (10.1 mL, 58.1 mmol).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Dilute the reaction mixture with 100 mL of DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) to afford the title compound as a colorless oil.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| (S)-2-((tert-butoxycarbonyl)amino)-1-(pyrrolidin-1-yl)propan-1-one | C₁₃H₂₄N₂O₃ | 256.34 | 13.55 | 11.8 | 87 |

Step 3: Synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one

Materials:

-

(S)-2-((tert-butoxycarbonyl)amino)-1-(pyrrolidin-1-yl)propan-1-one

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve (S)-2-((tert-butoxycarbonyl)amino)-1-(pyrrolidin-1-yl)propan-1-one (11.0 g, 42.9 mmol) in 50 mL of 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Add 200 mL of diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride.

-

For the free amine, dissolve the hydrochloride salt in water, basify with 2 M NaOH to pH 10-11, and extract with DCM. Dry the organic extracts over Na₂SO₄, filter, and concentrate to obtain the free amine.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one | C₇H₁₄N₂O | 142.20 | 6.10 | 5.6 | 92 |

Step 4: Synthesis of this compound

Materials:

-

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one

-

Sodium nitrite (NaNO₂)

-

0.5 M Sulfuric acid (H₂SO₄)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one (5.0 g, 35.2 mmol) in 70 mL of 0.5 M H₂SO₄ in a 250 mL round-bottom flask.[1]

-

Cool the solution to 0 °C in an ice-salt bath.

-

Add a solution of NaNO₂ (3.6 g, 52.8 mmol) in 20 mL of water dropwise over 1 hour, maintaining the temperature below 5 °C.[1]

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Saturate the aqueous solution with sodium chloride.

-

Extract the product with ethyl acetate (4 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with DCM/methanol) to yield the final product as a pale yellow oil.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | C₇H₁₃NO₂ | 143.19 | 5.04 | 2.9 | 58 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reaction Mechanism: Diazotization

The conversion of the primary amine to a hydroxyl group in Step 4 proceeds via a diazotization reaction. The key steps are the formation of a diazonium salt intermediate, followed by its decomposition in the aqueous acidic medium to yield the corresponding alcohol with the release of nitrogen gas. It is crucial to maintain a low temperature during the formation of the diazonium salt to minimize side reactions.

Caption: Mechanism of diazotization for amine to alcohol conversion.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from (S)-alanine. The methods described are well-established and can be readily implemented in a standard laboratory setting. The presented data in tabular format allows for easy assessment of the efficiency of each synthetic step. The workflow and mechanistic diagrams offer a clear visual representation of the process. This chiral building block is now accessible for further use in medicinal chemistry and drug discovery programs.

References

Application Notes and Protocols for (S)-2-(pyrrolidin-1-yl)propan-1-ol in Asymmetric Synthesis

A Note on the Chiral Auxiliary: The compound of interest, (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, is likely a misnomer for the well-established organocatalyst (S)-2-(pyrrolidin-1-yl)propan-1-ol . This proline-derived chiral amino alcohol is a versatile catalyst used to induce chirality in a variety of organic transformations. This document provides detailed application notes and protocols for the use of (S)-2-(pyrrolidin-1-yl)propan-1-ol as a chiral auxiliary in asymmetric synthesis.

Introduction

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral organocatalyst that is particularly effective in promoting asymmetric carbon-carbon bond-forming reactions.[1] Derived from the readily available chiral pool amino acid (S)-proline, it offers a cost-effective and stereochemically defined platform for inducing enantioselectivity.[2] Its catalytic activity stems from its ability to form chiral enamine or iminium ion intermediates with carbonyl compounds, which then react with electrophiles in a stereocontrolled manner.[1] The hydroxyl group can also play a key role in stabilizing transition states through hydrogen bonding, thereby enhancing both reactivity and selectivity.[3]

These application notes provide an overview of the use of (S)-2-(pyrrolidin-1-yl)propan-1-ol in three key asymmetric transformations: the aldol reaction, the Michael addition, and the enantioselective reduction of ketones.

Application 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds, which are important building blocks in many natural products and pharmaceuticals. (S)-2-(pyrrolidin-1-yl)propan-1-ol is an effective catalyst for this transformation, facilitating the reaction between a ketone and an aldehyde with high diastereo- and enantioselectivity.[4]

Data Presentation

The following table summarizes representative data for the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, catalyzed by (S)-2-(pyrrolidin-1-yl)propan-1-ol and its parent compound, (S)-prolinol. The data illustrates the superior performance of the N-substituted derivative.[3]

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| (S)-Prolinol | 20 | DMSO | 25 | 48 | 85 | 90:10 | 72 |

| (S)-2-(pyrrolidin-1-yl)propan-1-ol | 20 | DMSO | 25 | 24 | 92 | 95:5 | >99 |

Note: This data is representative of typical outcomes for parent prolinol versus N-substituted derivatives in similar aldol reactions.[3]

Experimental Protocol

Materials:

-

(S)-2-(pyrrolidin-1-yl)propan-1-ol

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., cyclohexanone)

-

Anhydrous solvent (e.g., DMSO)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:[1]

-

To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the chosen anhydrous solvent (2.0 mL).

-

Add (S)-2-(pyrrolidin-1-yl)propan-1-ol (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Catalytic Cycle for Asymmetric Aldol Reaction

Caption: Proposed catalytic cycle for the (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed aldol reaction.[1]

Application 2: Asymmetric Michael Addition

The asymmetric Michael addition is a key C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives. (S)-2-(pyrrolidin-1-yl)propan-1-ol can catalyze the conjugate addition of ketones to α,β-unsaturated compounds like nitroolefins with high stereoselectivity.[2]

Data Presentation

The following table presents representative data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, comparing the performance of (S)-2-(pyrrolidin-1-yl)propan-1-ol with (S)-prolinol.[3]

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| (S)-Prolinol | 10 | Toluene | 25 | 72 | 81 | 85:15 | 68 |

| (S)-2-(pyrrolidin-1-yl)propan-1-ol | 10 | Toluene | 25 | 48 | 95 | 92:8 | 97 |

Note: This data is representative of typical outcomes for parent prolinol versus N-substituted derivatives in Michael additions.[3]

Experimental Protocol

Materials:

-

(S)-2-(pyrrolidin-1-yl)propan-1-ol

-

Michael acceptor (e.g., β-nitrostyrene)

-

Michael donor (e.g., cyclohexanone)

-

Anhydrous solvent (e.g., Toluene)

-

Silica gel for column chromatography

Procedure:[4]

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-2-(pyrrolidin-1-yl)propan-1-ol (0.1 mmol, 10 mol%).

-

Add the Michael acceptor (1.0 mmol, 1.0 equiv.) and dissolve in the chosen anhydrous solvent (2.0 mL).

-

Cool the reaction mixture to the desired temperature (e.g., 25 °C).

-

Add the Michael donor (1.2 mmol, 1.2 equiv.) to the reaction mixture.

-

Stir the reaction at the chosen temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Application 3: Enantioselective Reduction of Ketones

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a precursor for the in-situ formation of a chiral oxazaborolidine catalyst, which is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This is a variant of the Corey-Bakshi-Shibata (CBS) reduction.[3]

Data Presentation

The following table summarizes representative results for the enantioselective reduction of various ketones using a catalyst system derived from a chiral amino alcohol like (S)-2-(pyrrolidin-1-yl)propan-1-ol and borane.

| Ketone Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R)-1-Phenylethanol | 10 | >99 | 94.7 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 10 | >99 | 96.5 |

| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 10 | >99 | 97.2 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 10 | >99 | 91.0 |

Note: The data presented is a representative compilation from various sources for comparative purposes.[3][5]

Experimental Protocol

Materials:

-

(S)-2-(pyrrolidin-1-yl)propan-1-ol

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)

-

Ketone substrate

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:[5]

-

Catalyst Formation: To a dry, three-necked round-bottom flask under an inert atmosphere, add (S)-2-(pyrrolidin-1-yl)propan-1-ol (0.1 mmol, 10 mol%). Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath. To this solution, add borane-THF complex (0.2 mmol, 0.2 mL of a 1.0 M solution) dropwise. Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst.

-

Reduction Reaction: In a separate flask, dissolve the ketone substrate (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst solution at 0 °C. After the addition is complete, add an additional amount of borane-THF complex (1.0 mmol, 1.0 mL of a 1.0 M solution) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-4 hours at 0 °C to room temperature.

-

Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (10 mL). Stir for 30 minutes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-